molecular formula C7H2BrF3NNaO2 B2752296 Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate CAS No. 1909305-16-3

Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B2752296
CAS No.: 1909305-16-3
M. Wt: 291.987
InChI Key: CSERGHMMDYKJKI-UHFFFAOYSA-M
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Description

Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C7H3BrF3NO2Na. It is a pyridine derivative that contains bromine, trifluoromethyl, and carboxylate functional groups. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate and other TFMP derivatives are promising. They are expected to find many novel applications due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Currently, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate typically involves the bromination of 4-(trifluoromethyl)pyridine-2-carboxylic acid followed by neutralization with sodium hydroxide. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound involve large-scale bromination and neutralization processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 6-amino-4-(trifluoromethyl)pyridine-2-carboxylate, 6-thio-4-(trifluoromethyl)pyridine-2-carboxylate, and 6-alkoxy-4-(trifluoromethyl)pyridine-2-carboxylate.

    Oxidation Reactions: Major products are pyridine N-oxides.

    Reduction Reactions: Products include alcohol derivatives of the original compound.

Mechanism of Action

The mechanism of action of sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance the compound’s binding affinity and specificity towards these targets. The carboxylate group facilitates interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but lacks the carboxylate group.

    6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid: Similar structure but in its acid form rather than the sodium salt.

    4-(Trifluoromethyl)pyridine-2-carboxylate: Lacks the bromine atom.

Uniqueness

Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals .

Properties

IUPAC Name

sodium;6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2.Na/c8-5-2-3(7(9,10)11)1-4(12-5)6(13)14;/h1-2H,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSERGHMMDYKJKI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)[O-])Br)C(F)(F)F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3NNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-16-3
Record name sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate
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